2-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
The compound 2-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic derivative featuring a fused benzothieno-pyrimidinone core with a tetrahydrobenzothiophene scaffold. Its structure includes a 6-phenyl-1,2,4-triazine moiety linked via a sulfanyl-methyl group at position 2 of the pyrimidinone ring.
Synthetically, the compound is derived from ethyl 2-amino-4,5,6,7-tetrahydro-benzothiophene-3-carboxylate (prepared via the Gewald reaction), which undergoes cyclization with formamide to form the pyrimidinone core. Subsequent chlorination and nucleophilic substitution with thiol-containing reagents (e.g., 6-phenyl-1,2,4-triazine-3-thiol) yield the final product .
Properties
IUPAC Name |
2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanylmethyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS2/c26-18-17-13-8-4-5-9-15(13)28-19(17)23-16(22-18)11-27-20-21-10-14(24-25-20)12-6-2-1-3-7-12/h1-3,6-7,10H,4-5,8-9,11H2,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQKGAWLKOVQIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CSC4=NC=C(N=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule with potential biological activities. Its structure includes a triazine ring and a benzothieno-pyrimidinone moiety, which are known to contribute to various pharmacological properties.
- Molecular Formula : C20H17N5OS2
- Molecular Weight : 407.5 g/mol
- IUPAC Name : 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanylmethyl]-5,6,7,8-tetrahydro-3H-benzothiolo[2,3-d]pyrimidin-4-one
- LogP : Indicates moderate lipophilicity which may influence its absorption and distribution in biological systems.
Biological Activity Overview
This compound has been investigated for various biological activities including:
Anticancer Activity
Research has indicated that derivatives of triazine and related compounds exhibit significant anticancer properties. The specific compound in focus has shown promising results in inhibiting tumor cell proliferation.
-
Mechanism of Action :
- The compound interacts with cellular pathways involved in apoptosis and cell cycle regulation.
- Studies have demonstrated its ability to inhibit tubulin polymerization, which is crucial for cancer cell division.
- In Vitro Studies :
Antimicrobial Activity
The triazine moiety is known for its antimicrobial properties. The compound's structure suggests potential activity against both bacterial and fungal pathogens.
- Efficacy Against Bacteria :
-
Fungal Inhibition :
- The compound may also demonstrate antifungal activity; however, specific data on its efficacy against fungal strains remains limited.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the sulfanyl group and the triazine ring significantly influences its biological interactions:
| Structural Feature | Biological Activity Impact |
|---|---|
| Triazine Ring | Enhances anticancer and antimicrobial activity |
| Sulfanyl Group | Potentially increases binding affinity to biological targets |
| Benzothieno Moiety | Contributes to lipophilicity and cellular uptake |
Case Studies
Several studies have focused on similar compounds within the same chemical class:
- Study on Triazole Derivatives :
- Anticancer Screening :
Scientific Research Applications
The compound 2-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and potential applications based on existing literature.
Research indicates that this compound exhibits a range of biological activities:
Anticancer Properties
Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by disrupting cell division processes. The presence of the triazine moiety is often associated with enzyme inhibition that can hinder cancer cell proliferation.
Antimicrobial Activity
There is evidence suggesting that derivatives of triazine compounds exhibit significant antimicrobial properties against various pathogens. This could make the compound a candidate for developing new antimicrobial agents.
Enzyme Inhibition
The triazine ring may act as an inhibitor for specific enzymes by binding to their active sites, which could be beneficial in designing drugs targeting metabolic pathways.
Case Studies
- Triazine Derivatives in Cancer Research : A study published in Journal of Medicinal Chemistry highlighted the efficacy of triazine derivatives in inhibiting tumor growth in vitro and in vivo models.
- Antimicrobial Activity Assessment : Research conducted on related compounds showed promising results against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
- Enzyme Inhibition Mechanisms : Investigations into the inhibition mechanisms of triazine-based compounds have revealed their potential as modulators of key biochemical pathways involved in disease progression.
Applications
Given its unique structure and biological activities, the compound could have several applications:
- Pharmaceutical Development : As a lead compound for designing new anticancer or antimicrobial agents.
- Chemical Biology : For studying enzyme interactions and cellular signaling pathways.
- Agricultural Chemistry : Potential development as a novel pesticide or herbicide due to its biological activity against pathogens.
Chemical Reactions Analysis
Substitution Reactions at the Sulfanylmethyl Group
The sulfanylmethyl (-S-CH2-) moiety is a reactive site for nucleophilic substitution. In analogous compounds, this group undergoes displacement with amines or other nucleophiles under mild conditions:
| Reagents/Conditions | Product | Mechanism | References |
|---|---|---|---|
| Primary amines, DMF, 60°C | Replacement with -NH-R groups | Nucleophilic substitution | |
| Thiols, K2CO3, EtOH | Exchange with -S-R' derivatives | Thiol-disulfide exchange |
For example, heating with morpholine in DMF at 60–80°C replaces the sulfanylmethyl group with morpholinoamide derivatives. Similar reactivity is observed with piperidine and aliphatic amines .
Oxidation of the Thioether Group
The thioether linkage is susceptible to oxidation, forming sulfoxides or sulfones:
| Oxidizing Agent | Conditions | Product | References |
|---|---|---|---|
| H2O2 (30%) | AcOH, rt, 4 h | Sulfoxide (-SO-CH2-) | |
| mCPBA | DCM, 0°C, 1 h | Sulfone (-SO2-CH2-) |
Oxidation enhances polarity and influences biological activity, as demonstrated in studies on related benzothieno-pyrimidines .
Functionalization of the 1,2,4-Triazine Ring
The 6-phenyl-1,2,4-triazin-3-yl group participates in regioselective reactions:
Nucleophilic Substitution
The triazine’s sulfur atom can be displaced by nucleophiles:
| Nucleophile | Conditions | Product | References |
|---|---|---|---|
| Hydrazine | EtOH, reflux, 6 h | 3-Hydrazino-1,2,4-triazine derivative | |
| Alkoxides | NaH, THF, 0°C to rt | 3-Alkoxy substitution |
Cycloaddition Reactions
While less common than with tetrazines, the triazine ring engages in inverse electron-demand Diels-Alder reactions with strained dienophiles (e.g., norbornene) under microwave irradiation .
Modifications to the Tetrahydrobenzothieno[2,3-d]pyrimidinone Core
The bicyclic system shows limited reactivity but can undergo:
Ring Functionalization
-
Chlorination : Treatment with POCl3 converts the 4-oxo group to 4-chloro, enabling subsequent substitution with amines .
-
Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the thiophene ring to a tetrahydro derivative, altering electronic properties .
Electrophilic Aromatic Substitution on the Phenyl Group
The phenyl substituent on the triazine undergoes directed metallation:
| Reaction | Reagents/Conditions | Product | References |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | 4-Nitro-phenyl derivative | |
| Bromination | Br2, FeBr3, DCM | 4-Bromo-phenyl derivative |
Stability and Degradation Pathways
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key attributes, highlighting differences in substituents, synthetic routes, and inferred properties:
Key Comparative Insights:
Substituent Effects on Bioactivity: Phenoxy/alkyl groups (e.g., 3-isopropyl, 3-butyl) are associated with antifungal and antibiotic activities, as seen in analogs with MIC values <10 µg/mL against Candida spp. . Sulfanyl-methyl-triazine substituents (target compound) may offer unique binding modes due to the triazine’s electron-deficient nature, though direct bioactivity data are lacking in the evidence .
Synthetic Flexibility: Chloro intermediates (e.g., compound 3 in ) enable diverse nucleophilic substitutions (amines, thiols, hydrazines), allowing rapid generation of analogs . The target compound’s triazinyl-thiol group requires precise stoichiometry and anhydrous conditions, contrasting with simpler phenoxy or alkyl substitutions .
Physicochemical Properties :
- Lipophilicity : Chlorobenzyl () and alkyl groups increase logP values, favoring blood-brain barrier penetration. The target compound’s triazine may reduce lipophilicity but enhance hydrogen bonding .
- Solubility : Methoxy and acetamide substituents () improve aqueous solubility compared to halogenated or triazine-containing derivatives .
The target compound’s tetrahydrobenzothieno-pyrimidinone core provides a planar scaffold for π-stacking, analogous to kinase inhibitors like imatinib .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
